
N-(tetracosanoyl)-1-deoxysphinganine
概要
説明
N-(tetracosanoyl)-1-deoxysphinganine: is a type of ceramide, which is a class of lipid molecules composed of a sphingoid base and a fatty acid. Ceramides play a crucial role in cellular processes such as cell cycle regulation, apoptosis, and stress responses. This particular compound, with a very long fatty acyl chain, is associated with various biological functions and has been linked to conditions such as insulin resistance and diabetes .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(tetracosanoyl)-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with tetracosanoic acid. The reaction is usually carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified using chromatographic techniques to remove any impurities .
化学反応の分析
Types of Reactions: : N-(tetracosanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ceramides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced ceramides.
Substitution: this compound can undergo substitution reactions where the fatty acyl chain can be replaced with other fatty acids under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various fatty acids, coupling agents like DCC.
Major Products
Oxidized ceramides: Resulting from oxidation reactions.
Reduced ceramides: Resulting from reduction reactions.
Substituted ceramides: Resulting from substitution reactions.
科学的研究の応用
N-(tetracosanoyl)-1-deoxysphinganine has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of ceramides.
Biology: Investigated for its role in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Studied for its potential involvement in metabolic disorders like insulin resistance and diabetes.
作用機序
The mechanism of action of N-(tetracosanoyl)-1-deoxysphinganine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It can act as a second messenger in various signaling cascades, affecting processes such as apoptosis and cell cycle arrest. The compound interacts with specific molecular targets, including receptors and enzymes, to exert its effects .
類似化合物との比較
Similar Compounds
N-(docosanoyl)-sphing-4-enine: Another very long-chain ceramide with similar biological functions.
N-(hexadecanoyl)-sphing-4-enine: A ceramide with a shorter fatty acyl chain.
Uniqueness: : N-(tetracosanoyl)-1-deoxysphinganine is unique due to its very long fatty acyl chain, which imparts distinct biophysical properties and biological functions. Its role in metabolic disorders and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h40-41,44H,4-39H2,1-3H3,(H,43,45)/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDCLRQOABWOQP-WVILEFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



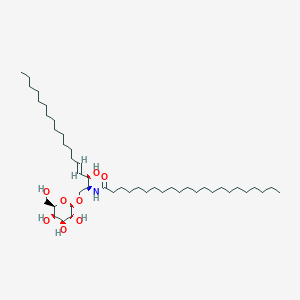
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

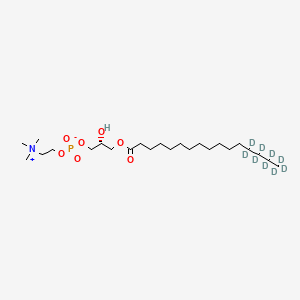


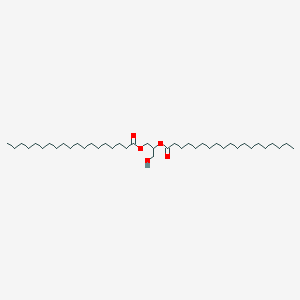
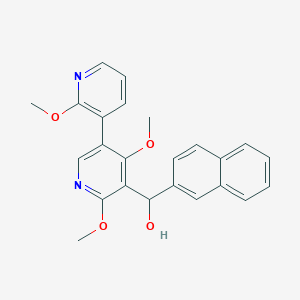
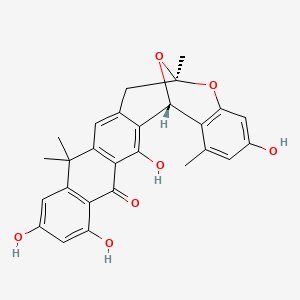
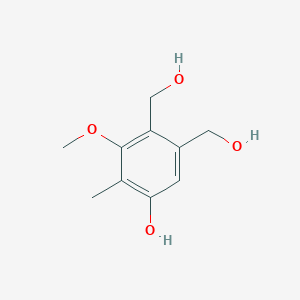
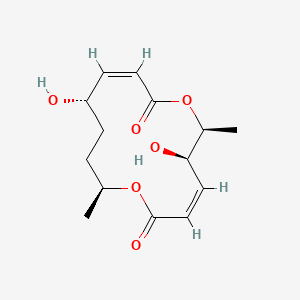

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
